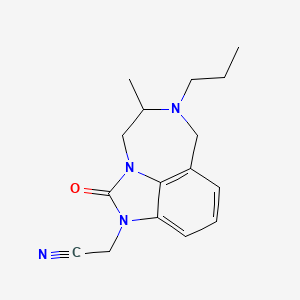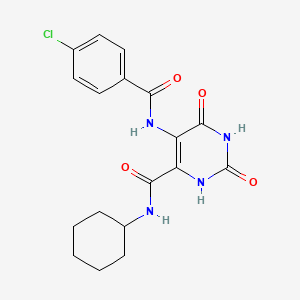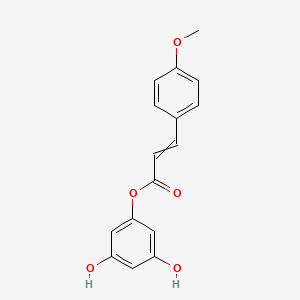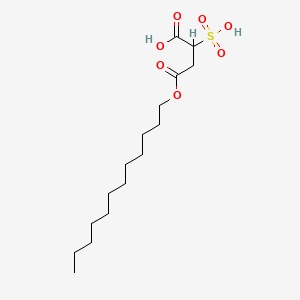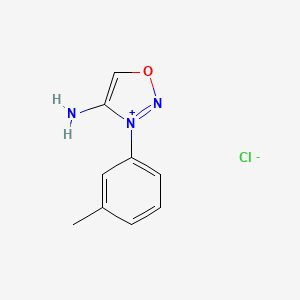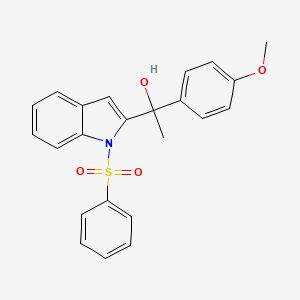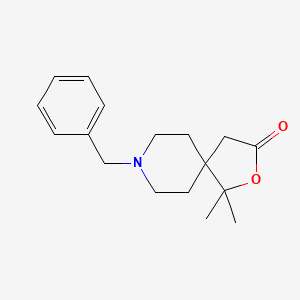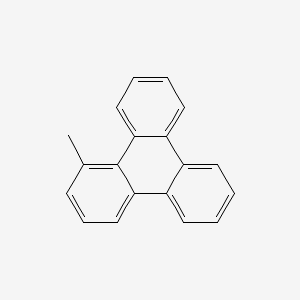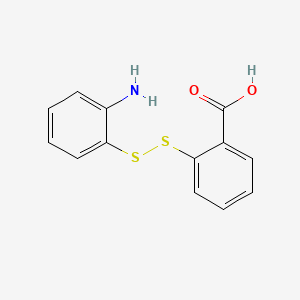![molecular formula C26H18ClF2N5O8S2 B12796175 2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- CAS No. 68413-53-6](/img/structure/B12796175.png)
2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorhexidine , is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is particularly known for its effectiveness in disinfecting skin and mucous membranes, making it a staple in surgical and dental practices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of Chlorhexidine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is closely monitored to maintain the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the antimicrobial properties of Chlorhexidine.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of Chlorhexidine, which may have altered antimicrobial properties or other chemical characteristics .
Aplicaciones Científicas De Investigación
Chlorhexidine is extensively used in scientific research due to its broad-spectrum antimicrobial properties. Some key applications include:
Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.
Biology: Employed in cell culture and microbiology labs to prevent contamination.
Medicine: Utilized in surgical scrubs, hand sanitizers, and wound care products.
Industry: Applied in the manufacturing of antiseptic products and preservatives.
Mecanismo De Acción
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets a broad range of pathogens, including bacteria, yeasts, and viruses .
Comparación Con Compuestos Similares
Similar Compounds
- Hexachlorophene
- Triclosan
- Povidone-iodine
Uniqueness
Chlorhexidine is unique due to its broad-spectrum activity and low toxicity, making it suitable for a wide range of applications. Unlike some other antimicrobial agents, Chlorhexidine is effective against both gram-positive and gram-negative bacteria, as well as certain viruses and fungi .
Propiedades
Número CAS |
68413-53-6 |
|---|---|
Fórmula molecular |
C26H18ClF2N5O8S2 |
Peso molecular |
666.0 g/mol |
Nombre IUPAC |
1-amino-4-[2-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H18ClF2N5O8S2/c1-10-6-11(9-31-25-19(27)24(28)33-26(29)34-25)21(16(7-10)44(40,41)42)32-14-8-15(43(37,38)39)20(30)18-17(14)22(35)12-4-2-3-5-13(12)23(18)36/h2-8,32H,9,30H2,1H3,(H,31,33,34)(H,37,38,39)(H,40,41,42) |
Clave InChI |
JMKBMSGQZSPJOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

